Corrosion Inhibition Efficiency: 1-Methylbenzimidazole-2-thione vs. Unsubstituted and Methylthio Analogues on Copper
Comparative electrochemical evaluation of three mercaptobenzimidazole derivatives on copper in 3 wt% NaCl reveals that 2-mercapto-1-methylbenzimidazole (SH-BimMe, an N-1 methyl analogue directly comparable to 7-chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione) achieved a corrosion current density (jcorr) of 0.045 μA cm⁻² after 1 h immersion, while the unsubstituted 2-mercaptobenzimidazole (SH-BimH) gave 0.039 μA cm⁻² and the methylthio-capped analogue (Me-S-BimH) gave 0.397 μA cm⁻², all at 1 mM concentration versus 1.573 μA cm⁻² for uninhibited NaCl [1]. After 100 h immersion, SH-BimMe achieved the lowest jcorr of 0.006 μA cm⁻², outperforming SH-BimH (0.046 μA cm⁻²). Critically, the N-1 methylation of SH-BimMe preserves the free thione/thiol group essential for thiolate formation and surface binding, a feature shared by 7-chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione but absent in S-alkylated analogues such as Me-S-BimH [1]. The polarization resistance (Rp) of SH-BimMe and SH-BimH exceeded uninhibited NaCl by more than two orders of magnitude after 100 h [1].
| Evidence Dimension | Corrosion current density (jcorr) and corrosion potential (Ecorr) on copper |
|---|---|
| Target Compound Data | SH-BimMe (N-1 methyl analogue, structurally analogous core): jcorr = 0.045 μA cm⁻² at 1 h; 0.006 μA cm⁻² at 100 h; Ecorr = −0.216 V (1 h) → −0.176 V (100 h) at 1 mM in 3 wt% NaCl |
| Comparator Or Baseline | SH-BimH (unsubstituted): jcorr = 0.039 μA cm⁻² at 1 h, 0.046 μA cm⁻² at 100 h; Me-S-BimH (S-methyl): jcorr = 0.397 μA cm⁻² at 1 h, 0.002 μA cm⁻² at 100 h; Blank NaCl: jcorr = 1.573 μA cm⁻² |
| Quantified Difference | SH-BimMe achieves 97.1% inhibition efficiency vs. blank at 1 h. At 100 h, SH-BimMe jcorr is 7.7× lower than SH-BimH. Me-S-BimH is 8.8× less effective than SH-BimMe at 1 h but converges at 100 h due to slow C–S bond cleavage activation. |
| Conditions | Copper in 3 wt% NaCl solution, 1 mM inhibitor concentration, potentiodynamic polarization and linear polarization resistance (LPR), immersion times 1–100 h, room temperature |
Why This Matters
The demonstrated superiority of N-1 methyl substitution with retained thione functionality over S-alkylation establishes a structural rationale for selecting 7-chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione—which combines N-1 methylation with an intact thione group plus a 7-chloro substituent—as a corrosion inhibitor candidate with the potential for both rapid onset (via free thione) and electronic tuning (via the electron-withdrawing 7-Cl).
- [1] Kokalj, A., Gregori, E., Kapun, B., & Milošev, I. (2025). The importance of chemical transformations of adsorbed molecules for corrosion inhibition: Mercaptobenzimidazoles on copper. Applied Surface Science, 713, 164139. DOI: 10.1016/j.apsusc.2025.164139 View Source
